molecular formula C32H37Cl2N7 B1662216 N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline CAS No. 178481-68-0

N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline

Cat. No.: B1662216
CAS No.: 178481-68-0
M. Wt: 590.6 g/mol
InChI Key: PZEAMYHHAKUANN-UHFFFAOYSA-N
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Description

N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline is a cell-permeable dye that binds to the minor groove of double-stranded deoxyribonucleic acid (DNA), emitting blue fluorescence upon binding. This compound is widely used in molecular biology for staining DNA in living or fixed cells and tissues. It is particularly useful for identifying apoptotic cells, cell cycle studies, and fluorescence microscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline involves several steps, starting with the preparation of the core benzimidazole structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have enhanced or altered fluorescence properties .

Scientific Research Applications

N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline exerts its effects by binding to the minor groove of double-stranded deoxyribonucleic acid, preferentially to adenine-thymine rich regions. This binding enhances the fluorescence intensity of the compound, making it a valuable tool for visualizing DNA. The molecular targets include the minor groove of double-stranded deoxyribonucleic acid, and the pathways involved are related to the fluorescence emission upon binding .

Comparison with Similar Compounds

Similar Compounds

    Hoechst 33258: Similar in structure but less cell-permeable compared to N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline.

    Hoechst 34580: Contains a dimethylamine group instead of the phenol, shifting its emission maximum to 490 nm compared to 461 nm for this compound.

    DAPI (4’,6-diamidino-2-phenylindole): Another DNA-binding dye with similar applications but different spectral properties.

Uniqueness

This compound is unique due to its high cell permeability and strong binding affinity to adenine-thymine rich regions of double-stranded deoxyribonucleic acid. This makes it particularly useful for staining living cells and for applications requiring high sensitivity and specificity .

Biological Activity

N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline, also known by its CAS number 178481-68-0, is a complex organic compound with significant potential in the field of medicinal chemistry, particularly as an antitumor agent. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound features multiple functional groups, including chloroethyl and benzimidazole moieties, which contribute to its chemical properties and biological activities. Its molecular formula is C32H37Cl2N7C_{32}H_{37}Cl_{2}N_{7} and it has a molecular weight of 590.59 g/mol .

Research indicates that this compound exhibits significant biological activity primarily through:

  • DNA Interaction : The compound binds to the minor groove of double-stranded DNA, potentially disrupting DNA synthesis and repair processes in cancer cells.
  • Cell Cycle Regulation : It influences various enzymes involved in cell cycle regulation, contributing to its antitumor efficacy .

Antitumor Activity

Numerous studies have demonstrated the antitumor potential of this compound against various cancer cell lines. Here are some notable findings:

Cell Line IC50 (µM) Mechanism
MCF76.26 ± 0.33Induces apoptosis via ROS-mediated pathways
NCI-H46012.50Disrupts cell cycle progression
Hep-23.25Significant cytotoxic potential

The compound's efficacy was notably higher in two-dimensional (2D) assays compared to three-dimensional (3D) assays, indicating its effectiveness in more simplified cellular environments .

Case Studies

  • Study on Apoptosis Induction : A study highlighted that treatment with this compound led to increased levels of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction, culminating in apoptosis in cancer cell lines .
  • Impact on Cell Cycle : Another investigation revealed that this compound effectively arrested the cell cycle at the G2/M phase, further substantiating its role as a chemotherapeutic agent.

Structural Similarities and SAR Studies

The structure of this compound shares similarities with other benzimidazole derivatives known for their biological activities. Structure–activity relationship (SAR) studies suggest that modifications to the benzimidazole ring can enhance both selectivity and potency against specific cancer types .

Properties

IUPAC Name

N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37Cl2N7/c1-39-17-19-41(20-18-39)26-10-12-28-30(22-26)38-32(37-28)24-7-11-27-29(21-24)36-31(35-27)4-2-3-23-5-8-25(9-6-23)40(15-13-33)16-14-34/h5-12,21-22H,2-4,13-20H2,1H3,(H,35,36)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEAMYHHAKUANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)CCCC6=CC=C(C=C6)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37Cl2N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276749
Record name Hoechst 33342 analog
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178481-68-0
Record name Hoechst 33342 analog
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline
Reactant of Route 2
Reactant of Route 2
N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline
Reactant of Route 3
Reactant of Route 3
N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline
Reactant of Route 4
N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline
Reactant of Route 5
Reactant of Route 5
N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline
Reactant of Route 6
Reactant of Route 6
N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.